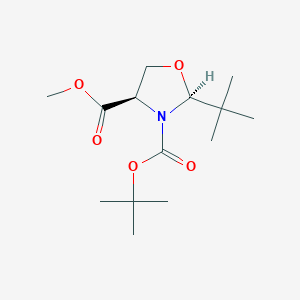

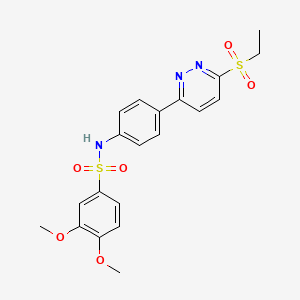

(2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,4R)-2-(tert-Butyl)-3-formyl-4-oxazolidinecarboxylic Acid Methyl Ester” is a chemical compound . It is a white solid .

Molecular Structure Analysis

The molecular formula of this compound is C10H17NO4 . Its molecular weight is 215.25 .Physical And Chemical Properties Analysis

This compound is a white solid . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications

Diastereoselective Methylation

Koskinen et al. (2004) report on the highly diastereoselective methylation of (2S,4S)- and (2R,4S)-3-tert-butyl 4-methyl 2-tert- butyloxazolidine-3,4-dicarboxylate. This process's efficiency underscores its potential in creating complex molecules with high stereochemical fidelity, crucial for synthesizing enantiomerically pure pharmaceuticals and other biologically active compounds (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).

Stereoselective Hydroformylation

The work by Kollár & Sándor (1993) highlights the stereoselective hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, leading to derivatives with significant synthetic value for homochiral amino acid production. This study illustrates the compound's role in facilitating controlled synthesis of complex organic molecules, essential for drug development and synthetic biology (Kollár & Sándor, 1993).

Stereoselective Alkylation

Another study by Koskinen et al. (2004) on the diastereoselective alkylation of the same diastereomers highlights the compound's utility in synthesizing fully protected L-serine. This technique's ability to control stereochemistry is invaluable in creating molecules with desired biological activities, demonstrating the compound's versatility in complex organic syntheses (Koskinen, Saarenketo, & Straub, 2004).

Crystal Structure Elucidation

Flock et al. (2006) have elucidated the absolute configuration of enantiomeric compounds derived from the subject molecule, showcasing its importance in determining molecular structures through crystallography. This knowledge is crucial for understanding the three-dimensional arrangement of molecules, which affects their reactivity and interaction with biological systems (Flock, Bruhn, Fink, & Frauenrath, 2006).

properties

IUPAC Name |

3-O-tert-butyl 4-O-methyl (2S,4R)-2-tert-butyl-1,3-oxazolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)11-15(12(17)20-14(4,5)6)9(8-19-11)10(16)18-7/h9,11H,8H2,1-7H3/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZHWGEIRAXKK-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

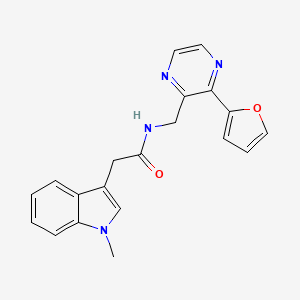

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea](/img/structure/B2734402.png)

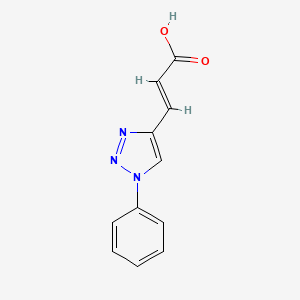

![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)

![3,7,9-trimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734409.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)

![7-allyl-3-(tert-butyl)-1-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2734413.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2734418.png)

![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)